![molecular formula C14H11ClN4 B14247123 [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine CAS No. 500148-54-9](/img/structure/B14247123.png)
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine: is a chemical compound that belongs to the class of hydrazines It features a naphthyridine ring system substituted with a chlorophenyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine typically involves the reaction of 4-chlorophenylhydrazine with a suitable naphthyridine derivative. One common method includes the condensation of 4-chlorophenylhydrazine with 2-chloro-1,8-naphthyridine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
4-Chlorophenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the naphthyridine ring.
1,8-Naphthyridine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness:
Structural Complexity: The presence of both the chlorophenyl group and the naphthyridine ring makes [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine unique compared to simpler hydrazine derivatives.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its applicability in different fields.
属性
CAS 编号 |
500148-54-9 |
|---|---|
分子式 |
C14H11ClN4 |
分子量 |
270.72 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-13(10)18-14(12)19-16/h1-8H,16H2,(H,17,18,19) |
InChI 键 |
QHGGGZXOSXFOHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2N=C1)NN)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


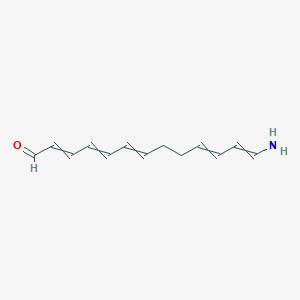
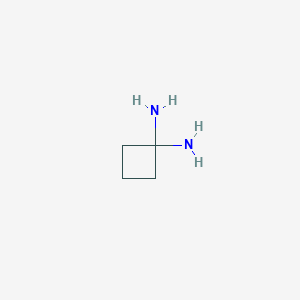
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
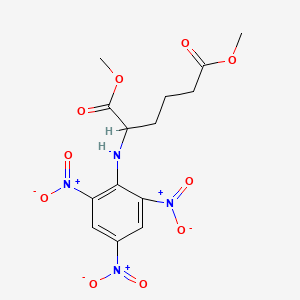
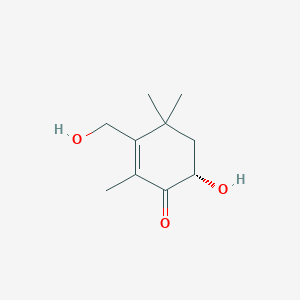
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
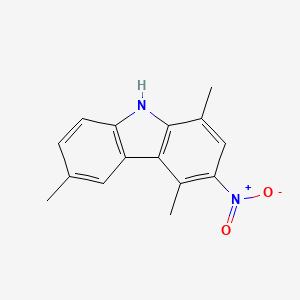
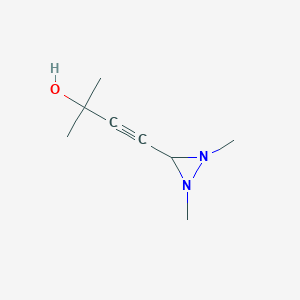
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
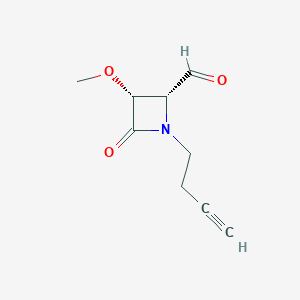

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
